1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene
Overview
Description
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene is a fluorinated organic compound with the molecular formula C7H2Cl2F4S. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the reaction of 1,4-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, fluorination, and trifluoromethylthiolation, followed by purification techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of electronegative atoms like fluorine and chlorine can influence its reactivity and interactions with other molecules. The trifluoromethylthio group can also play a role in modulating its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-fluorobenzene: Lacks the trifluoromethylthio group.
1,4-Dichloro-2,6-difluorobenzene: Contains an additional fluorine atom.
1,4-Dichloro-2-fluoro-6-methylbenzene: Contains a methyl group instead of the trifluoromethylthio group.
Uniqueness
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-1-fluoro-3-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-4(10)6(9)5(2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDESXHKHOACIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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